molecular formula C26H25N5O2S B11981554 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11981554
M. Wt: 471.6 g/mol
InChI Key: OZUUOJHTUVGMPE-WPWMEQJKSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C26H25N5O2S This compound is notable for its unique structure, which includes a benzyloxyphenyl group, a triazole ring, and an acetohydrazide moiety

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the benzyloxyphenyl derivative, followed by the formation of the triazole ring and the acetohydrazide moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and the benzyloxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25N5O2S/c1-2-31-25(22-11-7-4-8-12-22)29-30-26(31)34-19-24(32)28-27-17-20-13-15-23(16-14-20)33-18-21-9-5-3-6-10-21/h3-17H,2,18-19H2,1H3,(H,28,32)/b27-17+

InChI Key

OZUUOJHTUVGMPE-WPWMEQJKSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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